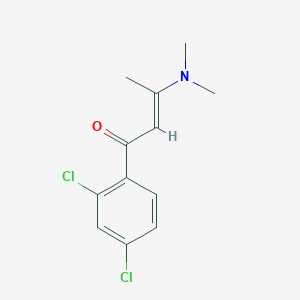

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one

説明

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

化学反応の分析

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃Cl₂NO

- Molecular Weight : 272.14 g/mol

- Structural Characteristics : The compound features a dimethylamino group and a dichlorophenyl moiety, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

-

Anticancer Activity :

- Research has indicated that compounds similar to (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one exhibit cytotoxic effects on various cancer cell lines. Studies have shown that chalcone derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- A specific study highlighted the synthesis of thiazole-based derivatives incorporating this compound, which demonstrated promising anticancer properties when evaluated against human tumor cell lines .

- Antimicrobial Properties :

Photonic Applications

- Laser Dyes :

- This compound has been investigated as a laser dye due to its favorable photophysical properties. It exhibits strong fluorescence and amplified spontaneous emission characteristics under suitable excitation conditions .

- The compound's performance as a laser medium has been evaluated in various solvent environments, revealing that solvent polarity significantly affects its absorption and fluorescence spectra. This property is crucial for optimizing its use in laser applications .

Material Science

- Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

- Its derivatives can be synthesized to create new materials with tailored properties for specific applications in coatings, adhesives, and other specialty chemicals.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial compounds | Induces apoptosis in cancer cells; effective against bacteria |

| Photonics | Laser dyes | Exhibits strong fluorescence; solvent-dependent spectral properties |

| Material Science | Building blocks in organic synthesis | Used to synthesize complex molecules for industrial applications |

Case Study 1: Anticancer Activity

A series of experiments conducted on thiazole derivatives incorporating this compound demonstrated selective cytotoxicity against leukemia cell lines. The study utilized various assays to evaluate cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Photonic Properties

In a study investigating the use of this compound as a laser dye, researchers found that varying solvent conditions significantly influenced the compound's absorption and emission characteristics. This research paved the way for optimizing laser systems using this compound as a medium.

作用機序

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved are identified through biochemical assays and molecular docking studies.

類似化合物との比較

Similar Compounds

- (E)-1-(2,4-dichlorophenyl)-3-phenyl-2-propen-1-one

- (E)-1-(2,4-dichlorophenyl)-3-(methylamino)-2-buten-1-one

- (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one

Uniqueness

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development.

生物活性

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is a chalcone derivative notable for its diverse biological activities. This compound, characterized by the presence of a dichlorophenyl group and a dimethylamino group, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 258.14 g/mol

- Classification : Chalcone

Chalcones are known for their reactive α,β-unsaturated carbonyl groups, which contribute to their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 3-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : May reduce inflammation by modulating specific biochemical pathways.

The specific mechanisms of action for this compound depend on its biological activity. For instance, its anticancer effects may involve the inhibition of specific enzymes or signaling pathways related to cell proliferation. Molecular docking studies and biochemical assays are often employed to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of chalcone derivatives similar to this compound:

- Antitumor Activity : A study highlighted that certain chalcone derivatives exhibit potent antitumor activity by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents can enhance efficacy .

- Antibacterial Properties : Research has shown that chalcone derivatives possess broad-spectrum antibacterial activity against various pathogens. The presence of electron-withdrawing groups like dichloro enhances their interaction with bacterial cell walls .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-1-(2,4-dichlorophenyl)-3-phenyl-2-propen-1-one | Contains a phenyl group | Anticancer, Antimicrobial |

| (E)-1-(2,4-dichlorophenyl)-3-methylamino-2-buten-1-one | Features a methylamino group | Antimicrobial |

| (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one | Similar structure with propenone | Anticancer |

The unique combination of the dichlorophenyl and dimethylamino groups in this compound contributes to its distinct chemical reactivity and biological profile compared to similar compounds .

特性

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-8(15(2)3)6-12(16)10-5-4-9(13)7-11(10)14/h4-7H,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQOEJJFBNCVPV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=C(C=C(C=C1)Cl)Cl)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328314 | |

| Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478041-27-9 | |

| Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。